9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Overview
Description
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the fluoro and nitro groups on the phenyl ring of this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole typically involves the following steps:
Carbazole Formation: The final step involves the formation of the carbazole ring through a cyclization reaction, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The carbazole ring can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Carbazoles: Formed through nucleophilic aromatic substitution or coupling reactions.
Scientific Research Applications
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Materials Science: Utilized in the development of advanced materials with unique optical and electronic properties.
Chemical Sensors: Employed in the design of sensors for detecting various analytes due to its fluorescence properties.
Mechanism of Action
The mechanism of action of 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole depends on its application:
In Organic Electronics: Functions as an electron-transporting material, facilitating the movement of electrons in devices like OLEDs and OPVs.
In Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the fluoro and nitro groups, resulting in different chemical properties and applications.
9-(2-Chloro-4-nitrophenyl)-9H-carbazole: Similar structure but with a chloro group instead of a fluoro group, leading to variations in reactivity and applications.
9-(2-Fluoro-4-aminophenyl)-9H-carbazole:
Uniqueness
The presence of both fluoro and nitro groups in 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole imparts unique electronic and steric properties, making it particularly valuable in applications requiring specific reactivity and stability. Its ability to undergo various chemical transformations and its potential in diverse research fields highlight its significance compared to similar compounds.
Biological Activity
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole is a compound belonging to the carbazole family, known for its diverse biological activities and applications in various fields, including organic electronics and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure:
- Molecular Formula: CHFNO
- CAS Number: 1820707-91-2
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Electron Transport: In organic electronics, this compound serves as an electron-transporting material in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
- Pharmaceutical Applications: It interacts with specific molecular targets, including enzymes and receptors, modulating their activity. This can lead to therapeutic effects in conditions such as cancer and neurological disorders .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity:
- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways .
- A study reported that derivatives of carbazole compounds possess antitumor properties, suggesting potential applications in cancer therapy .
-
Neuroprotective Effects:
- Research indicates that this compound can protect neuronal cells from glutamate-induced toxicity, which is crucial for developing treatments for neurodegenerative diseases .
- The antioxidative properties of this compound contribute to its neuroprotective effects, potentially through mechanisms involving the modulation of oxidative stress responses .
-
Antimicrobial Activity:
- Several studies have evaluated the antimicrobial properties of carbazole derivatives. For instance, compounds similar to this compound showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli as well as antifungal activity against Candida albicans at concentrations ranging from 50 µg/mL to 100 µg/mL .
Case Studies
A selection of case studies illustrates the biological activity of this compound:
Study | Findings | Concentration |
---|---|---|
Reddy et al. (2015) | Demonstrated antimicrobial efficacy against S. aureus and E. coli | 100 µg/mL |
Kumar et al. (2016) | Showed neuroprotective effects on HT22 cells against glutamate toxicity | 3 µM |
Sharma et al. (2017) | Induced apoptosis in breast cancer cell lines via caspase activation | Variable |
Properties
IUPAC Name |
9-(2-fluoro-4-nitrophenyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2/c19-15-11-12(21(22)23)9-10-18(15)20-16-7-3-1-5-13(16)14-6-2-4-8-17(14)20/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMZRJHUPJNLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281170 | |
Record name | 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-91-2 | |
Record name | 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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